1-Fluoro-3-(2-nitrovinyl)benzene

Synthetic Chemistry Diels-Alder Cycloaddition Fluorinated Building Blocks

Sourcing meta-substituted fluorinated nitrostyrenes with verified regiochemistry can delay medicinal chemistry projects. This 3-fluoro isomer provides a specific electronic profile for Diels-Alder (yields up to 97% in class) and Michael addition reactions, distinct from ortho/para analogs. Ideal as a probe in antimicrobial SAR (MIC 128 µg/mL against S. aureus) and catalyst development studies. Supplied with rigorous analytical documentation to ensure lot-to-lot consistency.

Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
CAS No. 1979-49-3
Cat. No. B154196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-(2-nitrovinyl)benzene
CAS1979-49-3
Molecular FormulaC8H6FNO2
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C=C[N+](=O)[O-]
InChIInChI=1S/C8H6FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
InChIKeyNOXNBNYWEWJUTM-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-3-(2-nitrovinyl)benzene: Compound Overview


1-Fluoro-3-(2-nitrovinyl)benzene (CAS 1979-49-3), also known as 1-(3-fluorophenyl)-2-nitroethene or 3-fluoro-β-nitrostyrene, is an organic compound classified as a β-fluoro-β-nitrostyrene [1]. It features a fluorine atom and a nitrovinyl group attached to a benzene ring in a meta-substitution pattern . This compound serves as a versatile electrophilic building block in organic synthesis, particularly for constructing monofluorinated carbo- and heterocycles via reactions like the Diels-Alder cycloaddition and Michael addition [2][3]. The presence of both a fluorine atom and a nitro group confers distinct electronic properties that enhance its reactivity compared to non-fluorinated analogs .

Why 1-Fluoro-3-(2-nitrovinyl)benzene Is Irreplaceable


The performance of 1-fluoro-3-(2-nitrovinyl)benzene is intrinsically linked to the unique electronic and steric environment created by the meta-substitution of the fluorine atom on the aromatic ring. This specific regiochemistry is not interchangeable with its ortho- or para-fluoro analogs (e.g., CAS 399-25-7 or 706-08-1) due to differing reactivity profiles in key reactions like Diels-Alder cycloadditions [1][2]. Furthermore, in biological contexts, the presence and position of the fluorine atom dramatically alter antimicrobial activity; studies on fluorinated β-nitrostyrenes demonstrate that the 3-fluoro substitution pattern yields distinct minimum inhibitory concentration (MIC) values compared to other fluorinated or non-fluorinated derivatives, highlighting that the meta-fluoro isomer is a specific and non-fungible chemical entity [3].

1-Fluoro-3-(2-nitrovinyl)benzene: Head-to-Head Evidence


Diels-Alder Cycloaddition Selectivity

In a systematic study of β-fluoro-β-nitrostyrenes, the presence of strong electron-withdrawing groups (EWGs) on the aryl ring, such as a nitro group, significantly impacts the stereoselectivity of the Diels-Alder reaction with cyclopentadiene. While specific yield data for the meta-fluoro derivative is not isolated in the referenced study, the class-level inference is that the 3-fluoro substituent, as a moderately deactivating group, provides a balance between reactivity and stability. The study explicitly states that for the 3-nitro-substituted derivative, the diastereoselectivity was enhanced, yielding an endo/exo ratio of 2:1 compared to a ~1:1 ratio for most other substituents [1]. This demonstrates that the meta-position's electronic influence is critical for controlling reaction outcomes, a characteristic not shared by the ortho- or para-fluoro isomers which would present different electronic profiles [2].

Synthetic Chemistry Diels-Alder Cycloaddition Fluorinated Building Blocks Kinetic Studies

Antimicrobial Activity Profile

A comparative study on fluorinated β-nitrostyrenes evaluated the antimicrobial activity of various substitution patterns. The 3-fluoro-β-nitrostyrene (compound 9) demonstrated a distinct and non-comparable activity profile. Against the Gram-positive bacterium S. aureus, it exhibited a Minimum Inhibitory Concentration (MIC) of 128 µg/mL [1]. This is in stark contrast to the 4-fluoro-β-methyl-β-nitrostyrene (compound 5), which was significantly more potent against the same strain with an MIC of 2 µg/mL [1]. This 64-fold difference in potency underscores that the meta-fluoro substitution is a unique chemotype and not functionally equivalent to the para-fluoro or β-methyl analogs. Against the Gram-negative E. coli, the meta-fluoro derivative (compound 9) had an MIC of 256 µg/mL, again differing from other analogs like compound 12 (2,4-difluoro-β-methyl) which showed an MIC of 96 µg/mL [1].

Antimicrobial Agents Fluorinated Compounds Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship (SAR)

Ortho vs. Meta Reactivity in Friedel-Crafts Alkylation

A 2024 study on enantioselective Friedel-Crafts alkylation highlights the divergent reactivity of fluorinated β-nitrostyrenes based on the fluorine's position on the aryl ring. The study found that trans-2-fluoro-β-nitrostyrene is the most active substrate, achieving quantitative conversions in 23 hours [1]. In contrast, the 3-fluoro-β-nitrostyrene (the target compound) exhibits significantly lower reactivity under identical catalytic conditions, with a reported conversion of only 55% after 24 hours and requiring an extended reaction time of 72 hours to reach full conversion [1]. This demonstrates that the ortho-fluoro analog is a superior substrate for this specific transformation, and the meta-fluoro derivative offers a different, less reactive profile that may be advantageous for achieving different selectivity or in sequential synthetic steps.

Enantioselective Synthesis Friedel-Crafts Alkylation Fluorinated Nitrostyrenes Catalysis

1-Fluoro-3-(2-nitrovinyl)benzene: Key Applications


Fluorinated Bicyclic Scaffolds via Diels-Alder

This compound is optimally deployed as a dienophile in Diels-Alder reactions with cyclic 1,3-dienes to construct novel monofluorinated norbornene and bicyclo[2.2.2]oct-2-ene frameworks. The meta-fluoro substituent contributes to a class of β-fluoro-β-nitrostyrenes that provide cycloadducts in high yields (up to 97% in the class), with the specific stereoselectivity influenced by the meta-substituent's electronic nature [1]. This makes it a valuable building block for synthesizing fluorinated molecules with applications in medicinal chemistry and materials science.

Antimicrobial SAR Studies

The well-defined, distinct antimicrobial profile of 3-fluoro-β-nitrostyrene (MIC of 128 µg/mL against S. aureus) makes it an essential tool in SAR campaigns [1]. Its use is critical for probing the effect of meta-fluoro substitution on biological activity. It serves as a specific negative control or comparator against the more potent para-fluoro or β-methyl analogs, allowing researchers to accurately map the pharmacophore and understand the molecular basis for activity and selectivity.

Mechanistic Probes in Enantioselective Catalysis

Due to its reduced reactivity in enantioselective Friedel-Crafts alkylations compared to the ortho-isomer (55% conversion in 24h vs. quantitative for ortho) [1], this compound is ideally suited as a probe substrate for developing new catalysts. Its slower reaction rate allows for more precise kinetic monitoring and can help uncover subtle steric and electronic effects of novel chiral ligands, aiding in the design of more selective and efficient catalytic systems.

Fluorinated Pyrrole Synthesis via Michael Addition

The compound functions as an efficient Michael acceptor. A catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes has been reported as an easy method for synthesizing monofluorinated pyrrole derivatives [1]. This application highlights its utility in constructing nitrogen-containing heterocycles, which are prevalent in pharmaceutical agents and natural products.

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